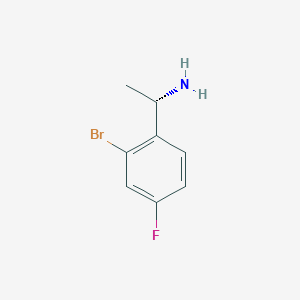
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multiple aromatic rings and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions. The reaction conditions often include:
Catalyst: Palladium(0) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Base: Potassium tert-butoxide or sodium tert-butoxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaic cells.
Mecanismo De Acción
The mechanism by which N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. In optoelectronic applications, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated aromatic system, which allows for efficient charge transfer.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(naphthalen-1-yl)phenyl)amine: Another compound with similar structural features used in organic electronics.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs and other electronic applications.
4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used as a phosphorescent host in optoelectronic devices.
Uniqueness
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is unique due to its specific arrangement of naphthalene and phenyl groups, which provides distinct electronic properties. This makes it particularly effective as a hole-transporting material in OLEDs, offering improved performance and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C66H48N4 |
|---|---|
Peso molecular |
897.1 g/mol |
Nombre IUPAC |
4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C66H48N4/c1-4-24-53(25-5-1)68(62-35-34-49-18-10-11-21-52(49)48-62)59-38-36-56(37-39-59)67(57-40-44-60(45-41-57)69(54-26-6-2-7-27-54)65-32-16-22-50-19-12-14-30-63(50)65)58-42-46-61(47-43-58)70(55-28-8-3-9-29-55)66-33-17-23-51-20-13-15-31-64(51)66/h1-48H |
Clave InChI |
KLSMVYLGWICFFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


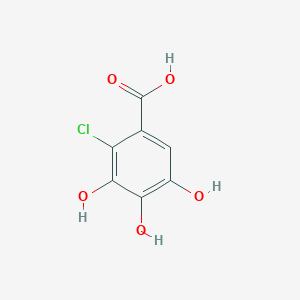

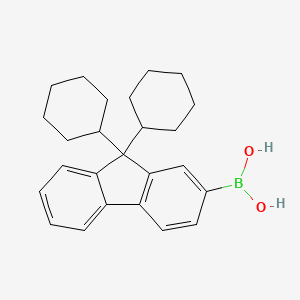
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)

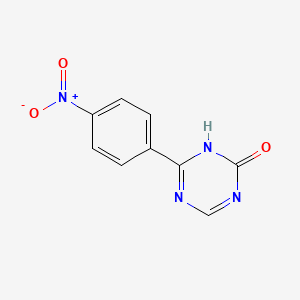
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
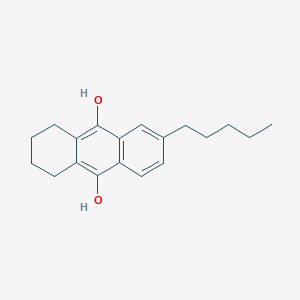



![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
